molecular formula C18H27ClN2O2 B7148248 N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-2-methylpentanamide

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-2-methylpentanamide

Cat. No.: B7148248
M. Wt: 338.9 g/mol
InChI Key: MXCYYQUOOAFYFD-UHFFFAOYSA-N
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Description

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-2-methylpentanamide is a complex organic compound with a unique structure that includes a piperidine ring, a chlorophenyl group, and a hydroxy-methylpentanamide moiety

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-2-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2/c1-3-10-18(2,23)17(22)20-16-8-11-21(12-9-16)13-14-4-6-15(19)7-5-14/h4-7,16,23H,3,8-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCYYQUOOAFYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)NC1CCN(CC1)CC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-2-methylpentanamide typically involves multiple steps, starting with the preparation of the piperidine ring and the chlorophenyl group. One common method involves the alkylation of piperidine with 4-chlorobenzyl chloride, followed by the introduction of the hydroxy-methylpentanamide group through a series of condensation and reduction reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would typically be scaled up from laboratory conditions, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-2-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the amide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions include ketones, primary amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-2-methylpentanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-2-methylpentanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-2-methylbutanamide
  • **N-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-2-methylhexanamide

Uniqueness

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-2-methylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for targeted research and applications.

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